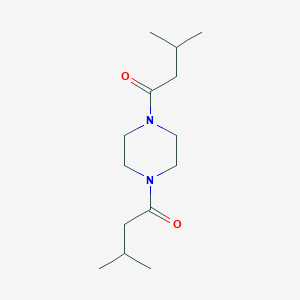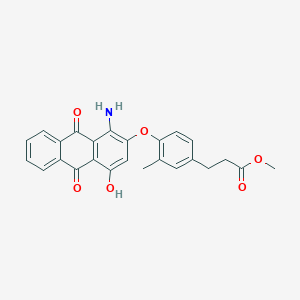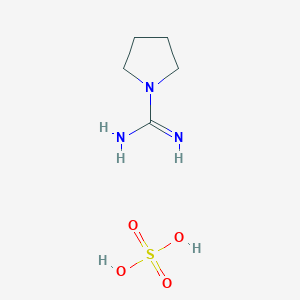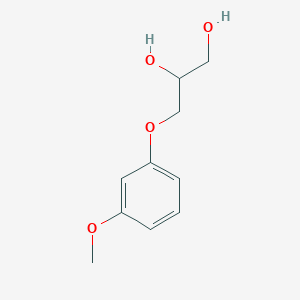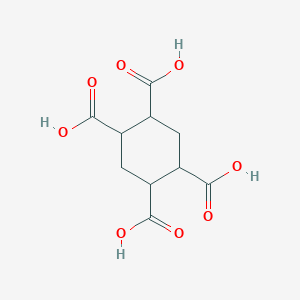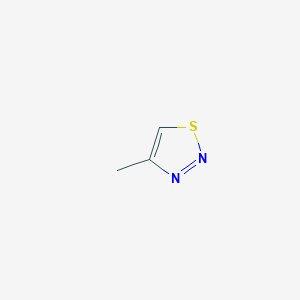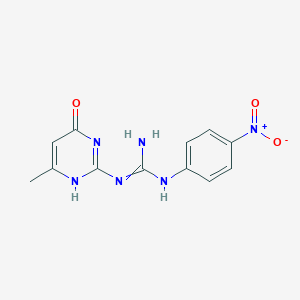
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)-, also known as HMP, is a chemical compound that has been widely used in scientific research. It is a member of the guanidine family, which is characterized by the presence of a nitrogen-containing functional group. HMP has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism Of Action
The mechanism of action of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- is not fully understood, but it is believed to involve the interaction between the nitrophenyl group and the active site of the target enzyme or protein. The presence of the hydroxy and methyl groups on the pyrimidine ring may also contribute to the binding affinity of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)-.
Biochemical And Physiological Effects
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the alteration of cellular signaling pathways. It has also been shown to have antioxidant and anti-inflammatory properties, which may be relevant to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One advantage of using GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- in lab experiments is its high purity and stability, which allows for consistent and reproducible results. It is also relatively easy to synthesize and has a low cost compared to other compounds used in scientific research. However, one limitation of using GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- is its potential toxicity, which may require careful handling and disposal procedures.
Future Directions
There are several future directions for the research and development of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- and related compounds. One area of interest is the identification of novel targets for GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- and the optimization of its binding affinity and selectivity. Another area of interest is the exploration of its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the synthesis of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- analogs with improved pharmacokinetic properties may lead to the development of more effective drugs.
Synthesis Methods
The synthesis of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- involves the reaction between 4-hydroxy-6-methyl-2-pyrimidinecarboxylic acid and p-nitrophenylguanidine. The reaction is mediated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), and typically takes place in an organic solvent, such as dichloromethane. The resulting product is a yellow crystalline powder that is soluble in polar solvents, such as water and ethanol.
Scientific Research Applications
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It has been shown to inhibit the activity of various enzymes, such as xanthine oxidase and aldehyde dehydrogenase, and to bind to proteins, such as cytochrome P450. GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has also been used as a starting material for the synthesis of other compounds, such as nucleoside analogs.
properties
CAS RN |
16018-53-4 |
|---|---|
Product Name |
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- |
Molecular Formula |
C12H12N6O3 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19) |
InChI Key |
NPIHUYPZBAYBCR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
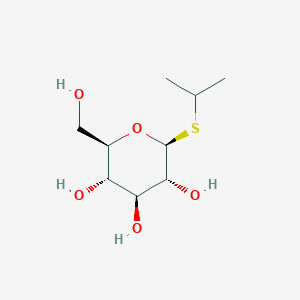
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
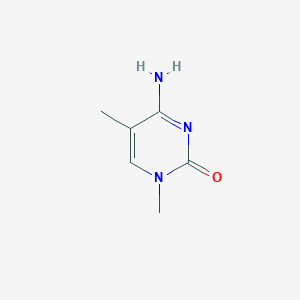
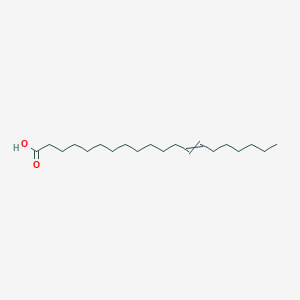
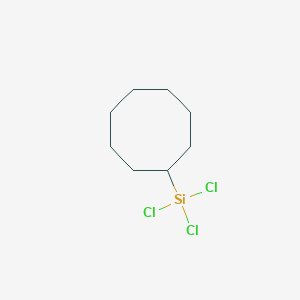
![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
